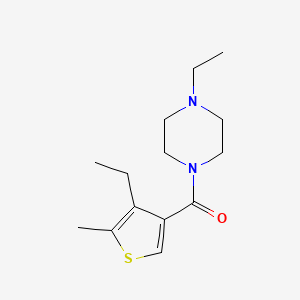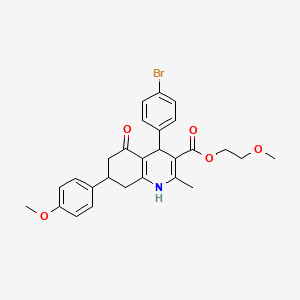![molecular formula C26H27N3O3 B4938339 N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-(benzyloxy)benzamide](/img/structure/B4938339.png)
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-(benzyloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-(benzyloxy)benzamide is a complex organic compound that features a piperazine ring, a benzamide group, and a benzyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-(benzyloxy)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is acetylated using acetic anhydride in the presence of a base such as pyridine.
Coupling with Phenyl Group: The acetylated piperazine is then coupled with a phenyl group through a nucleophilic substitution reaction.
Formation of Benzamide: The resulting intermediate is reacted with benzoyl chloride to form the benzamide group.
Introduction of Benzyloxy Group: Finally, the benzyloxy group is introduced through an etherification reaction using benzyl alcohol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-(benzyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-(benzyloxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-(benzyloxy)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methylbenzamide
- N-[4-(4-acetylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide
- N-(4-(4-acetylpiperazin-1-yl)phenyl)-2-(m-tolyloxy)acetamide
Uniqueness
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-(benzyloxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3/c1-20(30)28-15-17-29(18-16-28)24-11-9-23(10-12-24)27-26(31)22-7-13-25(14-8-22)32-19-21-5-3-2-4-6-21/h2-14H,15-19H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHKOQIVIBVGJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N~2~-(3-chlorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4938267.png)

![METHYL 3-{[(4-ACETYLANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE](/img/structure/B4938276.png)
![(2S)-2-({5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)-4-(methylthio)-1-butanol](/img/structure/B4938277.png)
![(3aS*,6aR*)-5-[(5-methyl-2-furyl)methyl]-3-(2-pyridinylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4938283.png)
![3'-{[(3-nitro-4-pyridinyl)amino]carbonyl}-4-biphenylyl acetate](/img/structure/B4938285.png)
![3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B4938289.png)
![6-hydroxy-5-[(4-nitrophenyl)diazenyl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B4938290.png)
![4-[5-({[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)CARBAMOYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOIC ACID](/img/structure/B4938294.png)

![N~1~-allyl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4938319.png)
![3-[(2-Chlorophenyl)methylsulfanyl]-6-(4-methoxyphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4938321.png)

![N-(2-fluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4938342.png)
